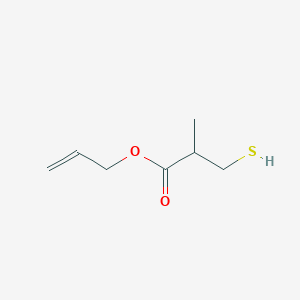
prop-2-enyl 2-methyl-3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 2-methyl-3-sulfanylpropanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-methyl-3-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-3-sulfanylpropanoic acid with prop-2-enol (allyl alcohol) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-methyl-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted products.
Scientific Research Applications
Prop-2-enyl 2-methyl-3-sulfanylpropanoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-methyl-3-sulfanylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The sulfanyl group can participate in redox reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-sulfanylpropanoate: Similar structure but lacks the allyl group.
Ethyl 2-methyl-3-sulfanylpropanoate: Similar structure with an ethyl group instead of an allyl group.
Prop-2-enyl 3-sulfanylpropanoate: Similar structure but lacks the methyl group.
Uniqueness
Prop-2-enyl 2-methyl-3-sulfanylpropanoate is unique due to the presence of both the allyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61551-81-3 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C7H12O2S/c1-3-4-9-7(8)6(2)5-10/h3,6,10H,1,4-5H2,2H3 |
InChI Key |
LOMSFXDMAYWOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















